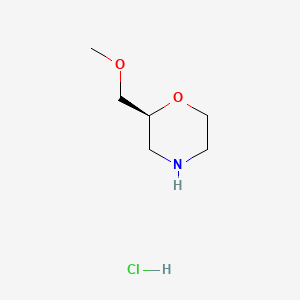

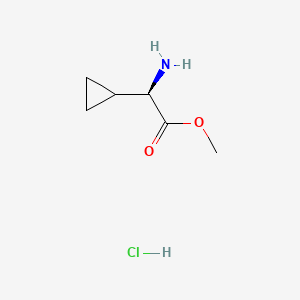

(R)-Amino-cyclopropyl-acetic acid methyl ester hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often formed by condensation of a carboxylic acid and an alcohol . The general formula for an ester is R-COO-R’, where R and R’ can be a variety of carbon-containing substituents .

Synthesis Analysis

Esters are commonly synthesized via a reaction known as Fischer esterification . In this process, a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst . The reaction is reversible and does not go to completion .Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) connected to the same carbon . The R and R’ groups can be any alkyl or aryl group .Chemical Reactions Analysis

Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids in the presence of water and a strong acid or base . This reaction is known as saponification when performed under basic conditions .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between those of alkanes and alcohols . Small esters are somewhat soluble in water due to their ability to form hydrogen bonds with water .科学的研究の応用

Application in Photovoltaic Devices

Specific Scientific Field

Materials Science and Renewable Energy

Summary of the Application

The compound is used in the synthesis of tin oxide (SnO2) nanocrystals, which are used in perovskite solar cells (PSCs), an emerging renewable energy technology .

Methods of Application or Experimental Procedures

The research focuses on the catalyst-free synthesis of single-nanometer-scale SnO2 nanocrystals employing an aromatic organic ligand (as the structure-directing agent) and Sn (IV) salt in an aqueous solution . The use of an aromatic amino acid ester hydrochloride salt facilitated the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution .

Results or Outcomes

The nanoparticles were proved to be crystallized and uniformly dispersed in the reaction mixture . The environmentally benign, ethanol-based SnO2 nanofluids stabilized with the capping agent for the Sn (IV) ions were also successfully obtained and spin-coated to produce a SnO2 nanoparticle film to serve as an electron transport layer (ETL) for PSCs .

Application in Opto-Electronic Devices

Specific Scientific Field

Opto-Electronics and Nonlinear Optics

Summary of the Application

The compound is used in the growth of Glycine Methyl Ester Hydrochloride (GMEHCl) single crystals, which have potential applications in opto-electronic devices .

Methods of Application or Experimental Procedures

A slow evaporation solution growth technique at 35 °C was employed to grow an optical bulk single crystal of GMEHCl . A 1:1 mixture of glycine methyl ester and hydrochloric acid was used to synthesize the title material .

Results or Outcomes

The single crystal of GMEHCl was successfully grown and it was observed with an optical bandgap of 5.10 eV, and the cut-off wavelength was 230 nm . The crystal may have uses in various nonlinear optical (NLO) and photonic device configurations .

Application in Nonlinear Optical Devices

Specific Scientific Field

Summary of the Application

The compound is used in the growth of Glycine Methyl Ester Hydrochloride (GMEHCl) single crystals, which have potential applications in nonlinear optical devices .

Methods of Application or Experimental Procedures

A solvent evaporation technique was employed to grow an optical bulk single crystal of GMEHCl . The crystal was first reported in the literature and crystallizes with the space group P2 1 /c in a monoclinic system .

Results or Outcomes

The optical characteristics were evaluated using UV-Vis-NIR analysis, it was observed with an optical bandgap of 5.10 eV, and the cut-off wavelength was 230 nm . The crystal may have uses in various nonlinear optical (NLO) and photonic device configurations .

Application in Solution Synthesis of SnO2 Nanocrystals

Specific Scientific Field

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl (2R)-2-amino-2-cyclopropylacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMSADQSMWKRRW-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Amino-cyclopropyl-acetic acid methyl ester hydrochloride | |

CAS RN |

138326-69-9 |

Source

|

| Record name | Cyclopropaneacetic acid, α-amino-, methyl ester, hydrochloride, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138326-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。